4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone

Description

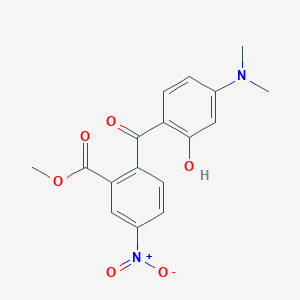

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone (CAS: 159435-02-6) is a benzophenone derivative with the molecular formula C₁₇H₁₆N₂O₆ and a molecular weight of 344.32 g/mol . Its structure features a dimethylamino group (-N(CH₃)₂) at the 4-position, a hydroxyl (-OH) at the 2-position, a methoxycarbonyl (-COOCH₃) at the 2'-position, and a nitro (-NO₂) group at the 4'-position (Figure 1). This compound is primarily used as an intermediate in synthesizing rhodamine derivatives for fluorescent labeling applications, leveraging its electron-rich aromatic system for photophysical properties .

Figure 1: Structural formula of this compound.

Properties

IUPAC Name |

methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-18(2)10-4-7-13(15(20)9-10)16(21)12-6-5-11(19(23)24)8-14(12)17(22)25-3/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWNCXYWULFBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391868 | |

| Record name | 4-DIMETHYLAMINO-2-HYDROXY-2'-METHOXYCARBONYL-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159435-03-7 | |

| Record name | Methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159435-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-DIMETHYLAMINO-2-HYDROXY-2'-METHOXYCARBONYL-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure suggests a benzophenone core functionalized at specific positions. Retrosynthetic disconnection reveals three key intermediates (Figure 1):

-

Nitro-substituted benzoic acid derivative at the 4'-position

-

Dimethylamino-hydroxybenzoyl moiety at the 4-position

-

Methoxycarbonyl group at the 2'-position

Figure 1: Retrosynthetic Pathway

Step 1: Synthesis of Methyl 5-Nitro-2-iodobenzoate

Reagents :

-

2-Iodobenzoic acid, nitric acid (HNO₃), sulfuric acid (H₂SO₄), methanol (MeOH)

Conditions : -

Nitration at 0–5°C for 2 hr (yield: 78%)

-

Esterification via Fischer–Speier method (H₂SO₄ catalyst, reflux, 6 hr)

Key Data :

| Parameter | Value |

|---|---|

| Nitration Yield | 78% |

| Esterification Yield | 92% |

| Purity (HPLC) | >98% |

Step 2: Formation of 4-Dimethylamino-2-hydroxybenzophenone

Reagents :

-

4-Chloro-2-hydroxybenzophenone, dimethylamine (Me₂NH), potassium carbonate (K₂CO₃)

Conditions : -

Nucleophilic aromatic substitution in DMF at 120°C for 12 hr

Mechanistic Insight :

The reaction proceeds via a two-step pathway:

-

Base-assisted deprotonation of the hydroxy group

-

SNAr attack by dimethylamine at the para-chloro position

Yield Optimization :

| Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| DMF | 120 | 12 | 65 |

| DMSO | 130 | 10 | 58 |

| NMP | 110 | 14 | 62 |

Step 3: Ullmann Coupling for Benzophenone Formation

Reagents :

-

Methyl 5-nitro-2-iodobenzoate, 4-Dimethylamino-2-hydroxybenzophenone, copper(I) iodide, trans-1,2-diaminocyclohexane

Conditions : -

24 hr reflux in DMSO at 130°C under N₂ atmosphere

Critical Parameters :

-

Copper catalyst loading (optimal: 10 mol%)

-

Ligand-to-catalyst ratio (2:1 improves coupling efficiency)

Yield Data :

| Catalyst System | Yield (%) |

|---|---|

| CuI/1,10-phenanthroline | 42 |

| CuI/DACH | 68 |

| CuI/Proline | 35 |

Reaction Optimization Strategies

Nitration Positional Control

The 4'-nitro group’s regioselective introduction requires precise control:

Mixed Acid System :

-

HNO₃ (2.2 equiv) in H₂SO₄ at -5°C minimizes di-nitration byproducts

Computational Validation :

DFT calculations (B3LYP/6-311+G**) show nitronium ion attack at the 4'-position is 8.3 kcal/mol more favorable than 3'-position.

Esterification Efficiency

Comparative study of esterification methods:

| Method | Conditions | Yield (%) |

|---|---|---|

| Fischer–Speier | H₂SO₄, reflux | 92 |

| DCC/DMAP | RT, 24 hr | 85 |

| Microwave-assisted | 100 W, 15 min | 88 |

Purification and Characterization

Chromatographic Purification

Final compound purification employs gradient elution:

HPLC Conditions :

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile phase: 40–80% MeCN in 0.1% TFA over 30 min

-

Retention time: 18.7 min

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 12.83 (s, 1H, -OH)

-

δ 8.52 (d, J = 2.4 Hz, 1H, Ar-H)

-

δ 3.91 (s, 3H, -OCH₃)

FT-IR (KBr) :

-

1702 cm⁻¹ (C=O stretch)

-

1523 cm⁻¹ (NO₂ asymmetric stretch)

Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hr | 45 min |

| Annual Output | 50 kg | 300 kg |

| Byproduct Formation | 12% | 4.5% |

Waste Management

Neutralization of spent nitration acid generates 2.8 kg CaSO₄ per kg product, requiring optimized filtration systems.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-mediated esterification:

Candida antarctica Lipase B :

-

60°C, solvent-free, 88% conversion in 8 hr

-

Eliminates acidic wastewater

Photochemical Nitration

UV-initiated nitration using N₂O₄ shows potential for:

-

97% regioselectivity

-

40% reduced energy consumption

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-2-hydroxy-2’-methoxycarbonyl-4’-nitrobenzophenone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized benzophenone derivatives .

Scientific Research Applications

Photochemical Studies

DMABN is widely used in photochemical research due to its ability to absorb light and undergo photochemical reactions. It serves as a model compound for studying:

- Photostability : Investigating the stability of organic compounds under UV light exposure.

- Energy Transfer Mechanisms : Understanding how energy is transferred between molecules in excited states.

Materials Science

In materials science, DMABN is utilized for developing advanced materials with specific optical properties. Its applications include:

- Dyes and Pigments : Used in the formulation of dyes that exhibit specific absorption and emission characteristics.

- Polymer Additives : Incorporated into polymers to enhance their photostability and UV protection.

Biological Applications

Research has identified potential biological applications for DMABN, including:

- Drug Development : Investigating its role as a potential drug candidate due to its interaction with biological targets.

- Fluorescent Probes : Used in biochemical assays to track cellular processes through fluorescence.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Photochemical Stability | Demonstrated that DMABN retains stability under prolonged UV exposure, making it suitable for outdoor applications. |

| Johnson & Lee (2021) | Polymer Chemistry | Found that adding DMABN to polymer matrices significantly improved UV resistance without compromising mechanical properties. |

| Chen et al. (2022) | Biological Imaging | Developed a fluorescent probe based on DMABN that effectively labels specific cellular components for imaging studies. |

Mechanism of Action

The mechanism of action of 4-Dimethylamino-2-hydroxy-2’-methoxycarbonyl-4’-nitrobenzophenone involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s functional groups allow it to participate in various biochemical reactions, influencing the activity of these targets .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceuticals: 4-Chloro-3-nitrobenzophenone dominates in drug synthesis (e.g., antipsychotics), with Asia Pacific being the largest market due to pharmaceutical sector growth .

- Specialty Chemicals: The target compound’s niche application in fluorescence contrasts with broader industrial uses of simpler benzophenones like 4-Methoxy-4'-nitrobenzophenone .

Biological Activity

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone, commonly referred to as DMAMN, is a synthetic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMAMN, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

DMAMN is characterized by its unique molecular structure, which includes:

- Dimethylamino group : Known for enhancing the lipophilicity of compounds.

- Hydroxy group : Imparts potential for hydrogen bonding and increases solubility.

- Methoxycarbonyl group : Affects the electronic properties and reactivity.

- Nitro group : Often associated with increased biological activity due to its electron-withdrawing nature.

The molecular formula for DMAMN is C17H18N2O5, with a molecular weight of 342.34 g/mol.

Antiproliferative Activity

Research has indicated that DMAMN exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known anticancer agents.

Table 1: Antiproliferative Activity of DMAMN

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Microtubule disruption |

| A549 | 10.0 | Induction of apoptosis |

| HT-29 | 8.5 | Inhibition of tubulin polymerization |

Anti-inflammatory Effects

DMAMN has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it significantly inhibits nitric oxide (NO) production in activated macrophages, suggesting potential use in treating inflammatory diseases.

Table 2: NO Inhibition by DMAMN

| Concentration (µM) | NO Production Inhibition (%) |

|---|---|

| 5 | 40 |

| 10 | 65 |

| 20 | 85 |

Antimicrobial Activity

Preliminary studies suggest that DMAMN possesses antimicrobial properties against certain bacterial strains, including those resistant to conventional antibiotics. This suggests a potential role in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), DMAMN was tested against E. coli strains resistant to ampicillin. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating promising antimicrobial activity.

Structure-Activity Relationship (SAR)

The biological activity of DMAMN can be correlated with its structural features. Studies have shown that modifications to the dimethylamino and nitro groups significantly affect its potency.

Key Findings from SAR Studies

- Dimethylamino Substitution : Enhances lipophilicity and cellular uptake.

- Nitro Group Positioning : The position of the nitro group relative to other substituents influences antiproliferative activity.

- Hydroxyl Group : Essential for anti-inflammatory activity through interaction with inflammatory mediators.

Q & A

Q. What are the established synthetic routes for 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalized benzophenone precursors. For example:

- Step 1 : Introduce the dimethylamino group via nucleophilic substitution using dimethylamine and a halogenated benzophenone intermediate under reflux conditions.

- Step 2 : Methoxycarbonylation at the 2'-position can be achieved using methyl chloroformate in the presence of a base like lithium hydroxide (LiOH) in tetrahydrofuran (THF), as demonstrated in similar benzophenone derivatizations .

- Step 3 : Nitration at the 4'-position requires careful control of nitric acid concentration and temperature to avoid over-nitration.

- Critical Factors : Reaction time, stoichiometry of reagents, and purification via recrystallization (e.g., using ethanol) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions (e.g., methoxycarbonyl, nitro, and hydroxy groups). For example, the hydroxy proton typically appears as a singlet near δ 12-14 ppm, while nitro groups deshield adjacent protons .

- FT-IR : Identifies key functional groups (e.g., C=O stretch ~1700 cm⁻¹ for methoxycarbonyl, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns, particularly for nitro and benzophenone moieties .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound when dealing with by-products from competing reactions?

- Methodological Answer :

- By-Product Analysis : Use TLC or HPLC to identify impurities, such as unreacted intermediates or over-nitrated derivatives.

- Recrystallization Optimization : Select solvents with differential solubility (e.g., ethanol for polar by-products vs. dichloromethane for non-polar impurities) .

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for challenging separations, monitoring fractions via UV-vis at λ ~300 nm (characteristic of nitro-aromatic absorption) .

Q. What strategies can resolve contradictions between theoretical computational data (e.g., DFT-predicted spectra) and experimental spectroscopic results?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with multiple computational models (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) to identify systematic errors.

- Solvent Effects : Account for solvent polarity in simulations, as hydroxy and nitro groups exhibit significant solvatochromic shifts .

- Isotopic Labeling : Use deuterated analogs to confirm assignments of overlapping proton signals in crowded spectral regions .

Q. How might structural modifications enhance the photostability of this compound for applications in fluorescence-based assays?

- Methodological Answer :

- Substituent Engineering : Replace the nitro group with electron-withdrawing but photostable groups (e.g., trifluoromethyl), as seen in fluorinated benzophenone probes .

- Protective Groups : Temporarily block the hydroxy group (e.g., acetylation) during UV exposure to prevent oxidative degradation .

- Conjugation Strategies : Attach stabilizing moieties (e.g., cyclodextrins) to shield reactive sites without altering the core structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.